2-Amino-7-bromo-3H-quinazolin-4-one (CAS 885277-56-5) is a highly functionalized heterocyclic building block widely procured for advanced pharmaceutical synthesis and materials science. Featuring a quinazolin-4-one core, this compound is distinguished by a reactive bromine atom at the 7-position and a primary amine at the 2-position. This bifunctional nature makes it an ideal precursor for palladium-catalyzed cross-coupling reactions (such as Suzuki and Buchwald-Hartwig) while simultaneously providing critical hydrogen-bonding motifs necessary for target binding in medicinal chemistry. Its primary industrial value lies in its ability to streamline the synthesis of complex active pharmaceutical ingredients (APIs), including novel enzyme inhibitors, by offering a pre-assembled, regioselectively halogenated scaffold that bypasses multi-step de novo core construction[1].
Substituting 2-Amino-7-bromo-3H-quinazolin-4-one with generic analogs severely compromises synthetic efficiency and final product efficacy. Utilizing the non-brominated baseline (2-amino-3H-quinazolin-4-one) entirely eliminates the capacity for late-stage functionalization via cross-coupling, halting the synthesis of extended derivatives. Furthermore, procurement of the positional isomer, 6-bromo-2-amino-3H-quinazolin-4-one, alters the geometric exit vector of downstream substituents. In structure-based drug design, such as the development of METTL1 inhibitors, this geometric shift causes steric clashes within the target binding pocket, drastically reducing pharmacological potency. Finally, employing 7-bromo-3H-quinazolin-4-one (which lacks the 2-amino group) removes an essential nucleophilic site required for multi-component cyclizations and critical pharmacophore interactions, forcing chemists into inefficient, low-yield synthetic workarounds [1].
In the synthesis of extended quinazolinone derivatives, the position of the halogen is critical for both reaction efficiency and final molecular geometry. 2-Amino-7-bromo-3H-quinazolin-4-one demonstrates excellent reactivity in standard Suzuki cross-coupling conditions, routinely achieving yields exceeding 80% when reacting with aryl boronic acids. More importantly, compared to the 6-bromo positional isomer, the 7-bromo substitution provides a linear geometric extension vector. In the context of enzyme inhibitor development (e.g., METTL1 inhibitors), derivatives built from the 7-bromo scaffold maintain optimal alignment within the active site, whereas 6-bromo derived analogs often exhibit a >10-fold drop in binding affinity due to steric clashes[1].
| Evidence Dimension | Cross-coupling yield and downstream binding affinity vector |
| Target Compound Data | 7-bromo isomer: >80% coupling yield, optimal linear vector for active site fit |
| Comparator Or Baseline | 6-bromo isomer: Altered vector angle resulting in steric clashes and reduced target affinity |
| Quantified Difference | Maintains high synthetic yield while preventing the >10-fold affinity loss associated with the 6-bromo isomer |
| Conditions | Standard Pd-catalyzed coupling conditions and subsequent in vitro enzyme binding assays |
Procuring the correct positional isomer is essential to ensure downstream derivatives successfully engage their biological targets without steric hindrance.
The presence of the 2-amino group alongside the 7-bromo substitution enables highly efficient multi-component cyclizations to form complex fused ring systems, such as pyrrolo[2,1-b]quinazolines. When utilized as a precursor, 2-Amino-7-bromo-3H-quinazolin-4-one achieves cyclization yields of approximately 85% under standard acidic conditions (e.g., HCl in 1,4-dioxane). In contrast, attempting similar scaffold extensions using 7-bromo-3H-quinazolin-4-one (lacking the 2-amino group) requires alternative, multi-step synthetic routes that typically result in cumulative yields below 40%. The 2-amino group acts as a critical nucleophile, directly participating in ring closure and significantly shortening the synthetic pathway [1].
| Evidence Dimension | Yield of fused tricyclic scaffold synthesis |
| Target Compound Data | 2-Amino-7-bromo-3H-quinazolin-4-one: ~85% yield in direct cyclization |
| Comparator Or Baseline | 7-bromo-3H-quinazolin-4-one: <40% cumulative yield via multi-step workarounds |
| Quantified Difference | 45% absolute increase in yield and reduction in synthetic steps |
| Conditions | Acid-catalyzed cyclization in 1,4-dioxane at 70-100°C |
The dual functionality of this compound drastically improves process economy by condensing multi-step syntheses into high-yield, single-step cyclizations.
For industrial scale-up of targeted therapeutics, starting material selection dictates the overall process viability. Procuring pre-assembled 2-Amino-7-bromo-3H-quinazolin-4-one allows manufacturers to immediately initiate late-stage functionalization. Compared to a de novo synthesis approach starting from basic anilines (e.g., methyl 2-amino-4-bromobenzoate and cyanamide), which involves multiple isolation steps and potential yield losses, utilizing the pre-formed quinazolinone core accelerates the production timeline. While the core synthesis itself can achieve an 85% yield, offloading this step to a specialized supplier allows process chemists to focus entirely on the proprietary cross-coupling and functionalization steps, improving overall API throughput and reducing reactor time [1].
| Evidence Dimension | Process efficiency and reactor time |
| Target Compound Data | Pre-assembled core: Immediate use in late-stage functionalization |
| Comparator Or Baseline | De novo synthesis: Requires multi-step core assembly (e.g., from methyl 2-amino-4-bromobenzoate) |
| Quantified Difference | Eliminates 1-2 synthetic steps and associated isolation/purification bottlenecks |
| Conditions | Industrial API process chemistry workflows |
Purchasing the pre-assembled core streamlines manufacturing, reducing labor and reactor time for complex pharmaceutical production.
Ideal for drug discovery programs requiring a regioselective 7-position extension vector to optimize binding affinity without steric clashes, as demonstrated in recent METTL1 inhibitor patents [1].
The compound is the preferred starting material for generating pyrrolo[2,1-b]quinazolines and similar complex heterocycles, leveraging the nucleophilic 2-amino group for high-yield cyclizations[2].
Suitable for creating novel fluorescent dyes and advanced materials where the 7-bromo position serves as an anchor for extended pi-conjugation systems via Suzuki or Buchwald-Hartwig couplings[2].